Superior Enantioselectivity in Asymmetric Hydrogenation vs. 3-Pyridyl Analog
In a direct head-to-head comparison under identical reaction conditions, (2E)-3-(furan-2-yl)-2-phenylprop-2-enoic acid achieved significantly higher enantioselectivity during cinchonidine-modified Pd-catalyzed hydrogenation than the corresponding 3-pyridyl-substituted analog [1]. This quantitative difference directly impacts the utility of this compound as a substrate for producing enantiomerically enriched chiral building blocks, with the 2-furyl substituent providing a 12% absolute improvement in enantiomeric excess relative to the 3-pyridyl comparator.
| Evidence Dimension | Enantiomeric excess (ee%) in asymmetric hydrogenation |
|---|---|
| Target Compound Data | Up to 73% ee |
| Comparator Or Baseline | (E)-2-(3-pyridyl)-3-phenylpropenoic acid: up to 61% ee (with benzylamine additive) |
| Quantified Difference | Absolute Δ = +12 percentage points ee |
| Conditions | Cin-chonidine-modified Pd/Al₂O₃ catalyst, 1 bar H₂, room temperature, N,N-dimethylformamide solvent |
Why This Matters
For laboratories synthesizing chiral pharmaceutical intermediates, the 12 percentage point higher ee translates directly to reduced purification burden, higher isolated yields of the desired enantiomer, and lower cost per gram of enantiopure product.
- [1] Szöllősi G, Hermán B, Felföldi K, Bartók M. Enantioselective hydrogenation of propenoic acids bearing heteroaromatic substituents over cinchonidine modified Pd/alumina. Catalysis Communications. 2009;10(7):1107-1110. View Source
